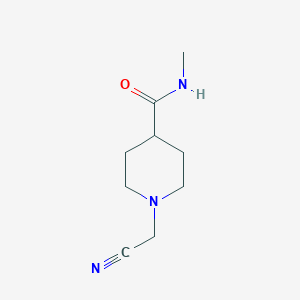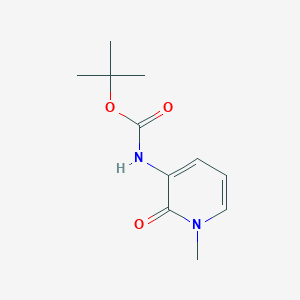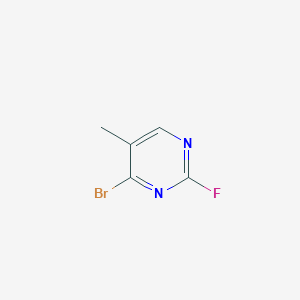
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromo group and a methyl group attached to the triazole ring, along with a butanoic acid side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Butanoic Acid Side Chain: This step involves the formation of a carbon-carbon bond between the triazole ring and the butanoic acid side chain, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present.
Coupling Reactions: The triazole ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromo group and butanoic acid side chain can also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid
- 4-Bromo-1H-1,2,3-triazole
- 3-Methyl-1H-1,2,3-triazole
Uniqueness
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid is unique due to the combination of its bromo group, methyl group, and butanoic acid side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other triazole derivatives. For example, the presence of the bromo group can enhance the compound’s reactivity in substitution reactions, while the butanoic acid side chain can influence its solubility and binding interactions.
属性
分子式 |
C8H12BrN3O2 |
|---|---|
分子量 |
262.10 g/mol |
IUPAC 名称 |
2-(5-bromo-3-methyltriazol-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H12BrN3O2/c1-4(2)5(8(13)14)6-7(9)10-11-12(6)3/h4-5H,1-3H3,(H,13,14) |
InChI 键 |
VNULNTAUCDUJLS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=C(N=NN1C)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)
![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)

![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)



![3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084411.png)
![1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline](/img/structure/B13084424.png)
